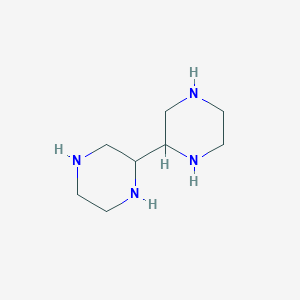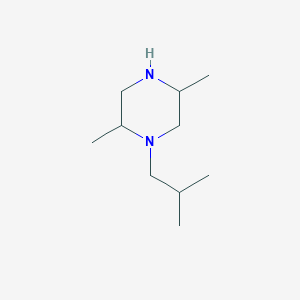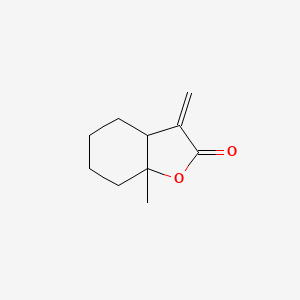
2,2'-Bipiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods:
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine derivatives from suitable precursors.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Bipiperazine(9ci) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,2-Bipiperazine(9ci) into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products:
Oxidized products: Various oxidized forms of 2,2-Bipiperazine(9ci).
Reduced products: Reduced forms with different functional groups.
Substituted products: Products with substituted atoms or groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 2,2-Bipiperazine(9ci) is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial activity: This compound exhibits antimicrobial properties and is used in the development of antimicrobial polymers.
Medicine:
Pharmaceuticals: Piperazine derivatives, including 2,2-Bipiperazine(9ci), are used in the development of various drugs such as antidepressants, antipsychotics, and antibiotics.
Industry:
Wirkmechanismus
2,2-Bipiperazine(9ci) exerts its effects by interacting with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites . This mechanism is utilized in the treatment of parasitic infections .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A six-membered ring containing two nitrogen atoms, used as an anthelmintic agent.
Hexahydropyrazine: Another name for piperazine, used in various pharmaceutical applications.
Uniqueness:
Eigenschaften
CAS-Nummer |
77771-14-3 |
|---|---|
Molekularformel |
C8H18N4 |
Molekulargewicht |
170.26 g/mol |
IUPAC-Name |
2-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2 |
InChI-Schlüssel |
AGUZDVQPUZKYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)









![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)



